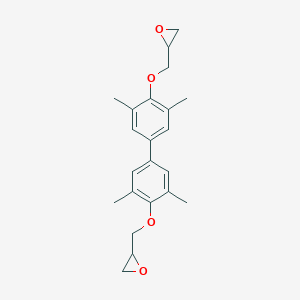

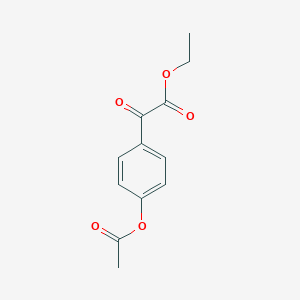

乙酸-4-乙酰氧基苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-acetoxybenzoylformate often involves multistep reactions that may include esterification, oxidation, and condensation processes. For instance, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a structurally related compound, was synthesized and its crystal structure analyzed, highlighting the importance of hydrogen bonds in its crystal packing (Yeong et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, has been determined through techniques like single-crystal X-ray diffraction, revealing intricate details about their crystalline forms and the role of hydrogen bonding (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 4-acetoxybenzoylformate and similar compounds can undergo various chemical reactions, including esterification and cyclocondensation, to form a diverse array of products. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives were synthesized from 2-aminobenzoic acids through a two-step process involving isatoic anhydride and ethyl acetoacetate, demonstrating the compound's reactivity and potential for creating complex molecules (Jentsch et al., 2018).

Physical Properties Analysis

The physical properties of compounds like Ethyl 4-acetoxybenzoylformate can be inferred from related chemicals. For instance, the synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provided insights into its crystalline structure, which is crucial for understanding its physical properties (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of Ethyl 4-acetoxybenzoylformate-like compounds can be complex, involving a range of reactions that highlight their reactivity and potential applications in various fields. The synthesis of related compounds often involves reactions that reveal their chemical behavior, such as the esterification of carboxylic acids with trialkyloxonium salts to produce ethyl 4-acetoxybenzoate, showcasing the compound's reactivity and versatility (Raber et al., 2003).

科学研究应用

抗氧化剂评价和合成

- 与可能源自涉及乙酸-4-乙酰氧基苯甲酸乙酯反应的结构基序密切相关的异恶唑酮衍生物表现出显着的生物和药用特性。它们是合成各种杂环化合物的优秀中间体,显示出抗氧化活性。一项研究重点介绍了一种简便的 4-芳基亚甲基异恶唑-5(4H)-酮合成方法,展示了使用相关化学结构创建具有抗氧化特性的化合物的潜力 (Laroum 等,2019 年)。

环境影响和降解

- 对羟基苯甲酸酯的更广泛类别(由于酯和芳香族官能团的存在,乙酸-4-乙酰氧基苯甲酸乙酯可能在结构上与之相关)的研究重点关注了它们在水生环境中的出现、归宿和行为。对羟基苯甲酸酯,包括对羟基苯甲酸乙酯,以其微弱的内分泌干扰能力和在环境水中的普遍存在而著称,引发了对其稳定性和生物降解性的质疑 (Haman 等,2015 年)。

化学合成方法学进展

- 与乙酸-4-乙酰氧基苯甲酸乙酯化学家族密切相关的酯的合成研究重点是优化反应条件,以实现所需产物的高收率和高纯度。此类研究强调了寻找高效、环保的方法来制备在从制药到材料科学的各个领域都有应用的化学品的重要性 (Patil 和 Gnanasundaram,2020 年)。

潜在的生物活性

- 乙酸-4-乙酰氧基苯甲酸乙酯的化学结构表明具有生物活性的潜力,因为它与其他生物活性化合物具有共同的官能团。对酚类化合物和酯的研究指出了此类分子对生物系统产生影响的多种机制,从抗氧化活性到与细胞途径的相互作用 (Munteanu 和 Apetrei,2021 年)。

未来方向

属性

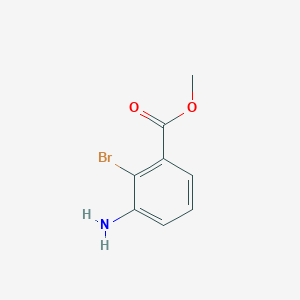

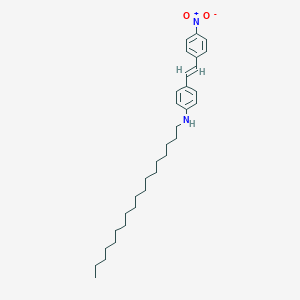

IUPAC Name |

ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQROMILHQCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450524 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetoxybenzoylformate | |

CAS RN |

100519-34-4 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)